2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide
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Overview
Description
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound with a unique structure that combines nitro, phenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:
Alkylation: The addition of the 2,4,4-trimethylpentan-2-yl group.
Phenoxy Formation: The attachment of the phenoxy group.
Schiff Base Formation: The reaction of the amine with the pyridin-3-ylmethylidene group to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyridinyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol
- **Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)-benzoate
- **Bis [4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
Uniqueness
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide is unique due to its combination of nitro, phenoxy, and pyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(Z)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c1-21(2,3)15-22(4,5)17-8-9-19(18(11-17)26(28)29)30-14-20(27)25-24-13-16-7-6-10-23-12-16/h6-13H,14-15H2,1-5H3,(H,25,27)/b24-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKQYAMQJXZJGH-CFRMEGHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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